Cas no 2171156-80-0 (5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid)

5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid
- 5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid
- EN300-1537263
- 2171156-80-0
-
- インチ: 1S/C34H32N2O6/c1-21-16-17-24(18-29(21)33(38)39)35-32(37)31(22(2)41-19-23-10-4-3-5-11-23)36-34(40)42-20-30-27-14-8-6-12-25(27)26-13-7-9-15-28(26)30/h3-18,22,30-31H,19-20H2,1-2H3,(H,35,37)(H,36,40)(H,38,39)/t22-,31+/m0/s1
- InChIKey: QOLVORQBNZIOGU-WKRVVKTRSA-N
- ほほえんだ: O(C(N[C@@H](C(NC1C=CC(C)=C(C(=O)O)C=1)=O)[C@H](C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 564.22603674g/mol
- どういたいしつりょう: 564.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 11
- 複雑さ: 900
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 114Ų
5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537263-0.25g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1537263-2.5g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1537263-5000mg |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1537263-10000mg |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1537263-0.05g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1537263-1.0g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1537263-0.1g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1537263-10.0g |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1537263-50mg |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1537263-2500mg |
5-[(2R,3S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbenzoic acid |
2171156-80-0 | 2500mg |
$6602.0 | 2023-09-26 |
5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acidに関する追加情報
5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic Acid: A Comprehensive Overview
The compound 5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid (CAS No. 2171156-80-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound is characterized by its complex structure, which includes a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a 2-methylbenzoic acid moiety. The stereochemistry at the 2R and 3S positions further adds to its uniqueness and functional diversity.
Recent studies have highlighted the importance of Fmoc groups in peptide synthesis and protection strategies. The Fmoc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a crucial role in controlling the reactivity of the amide functionality during synthesis. This makes it an invaluable tool in the construction of complex peptide sequences and bioactive molecules.
The benzyloxy group attached to the compound serves as an electron-donating substituent, which can influence the electronic properties of the molecule. This substitution pattern is particularly advantageous in medicinal chemistry, where fine-tuning the electronic characteristics of a molecule can lead to improved pharmacokinetic profiles and bioavailability. Recent research has demonstrated that such substituents can enhance the solubility and stability of drug candidates, making them more suitable for therapeutic applications.
The 2-methylbenzoic acid moiety contributes to the overall acidity and aromaticity of the compound. This group is known to participate in hydrogen bonding interactions, which are critical for molecular recognition and binding in biological systems. In recent advancements, this moiety has been utilized in designing ligands for metalloenzymes and receptors, showcasing its potential in catalysis and drug discovery.
From a synthetic perspective, the construction of this compound involves a series of intricate reactions, including nucleophilic substitutions, amide bond formations, and stereochemical control during synthesis. The use of chiral auxiliary groups has been instrumental in achieving the desired stereochemistry at the 2R and 3S positions. Recent breakthroughs in asymmetric synthesis have further enhanced the efficiency and scalability of such processes, making this compound more accessible for large-scale production.
In terms of applications, this compound has garnered significant attention in drug development programs targeting various therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders. Its unique structure allows for modulation of key biological pathways through precise molecular interactions. For instance, studies have shown that analogs of this compound can inhibit specific kinases involved in cancer cell proliferation while exhibiting minimal off-target effects.
Moreover, this compound has found utility in materials science as a precursor for advanced polymers and materials with tailored properties. The presence of both hydrophilic (Fmoc) and hydrophobic (benzyloxy) groups enables the formation of amphiphilic structures that are highly sought after in nanotechnology applications such as drug delivery systems and biosensors.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for this compound to improve yield and reduce costs. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures with enhanced functionality. The integration of computational chemistry tools with experimental techniques is expected to accelerate these advancements.
In conclusion, 5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid stands out as a versatile molecule with immense potential across multiple scientific disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and application-driven research, positions it as a key player in advancing modern science and technology.
2171156-80-0 (5-(2R,3S)-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbenzoic acid) 関連製品
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